molecular formula C7H10 B14740416 Bicyclo[4.1.0]hept-2-ene CAS No. 2566-57-6

Bicyclo[4.1.0]hept-2-ene

Cat. No.: B14740416
CAS No.: 2566-57-6
M. Wt: 94.15 g/mol
InChI Key: WJSPKNSMGLBHBW-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hept-2-ene (CAS 2566-57-6), with the molecular formula C7H10 and a molecular weight of 94.15 g/mol, is a bicyclic hydrocarbon of significant interest in advanced organic synthesis and mechanistic studies . This compound serves as a fundamental scaffold in developing novel catalytic methods. It is a proven substrate for enantioselective Ir(I)-catalyzed carbocyclization reactions of 1,6-enynes, enabling the synthesis of enantioenriched structures with enantiomeric excesses up to 93% through a chiral counterion strategy . Furthermore, this compound is a valuable model system for investigating photochemical reaction mechanisms. Quantum mechanical studies have detailed its complex photoisomerization pathways on both singlet and triplet energy surfaces, which proceed through conical intersections and intersystem crossings to yield products like cycloheptene and methylcyclohexene derivatives . The compound can also be synthesized stereoselectively via the photochemical decarbonylation of bicyclo[2.2.2]oct-5-en-2-ones . This combination of applications makes it an essential reagent for researchers exploring asymmetric catalysis, photochemistry, and the synthesis of complex molecular frameworks. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2566-57-6

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

bicyclo[4.1.0]hept-2-ene

InChI

InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1,3,6-7H,2,4-5H2

InChI Key

WJSPKNSMGLBHBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C=C1

Origin of Product

United States

Synthetic Methodologies for Bicyclo 4.1.0 Hept 2 Ene and Its Derivatives

Photochemical Approaches

Photochemistry offers unique pathways for the synthesis of bicyclo[4.1.0]hept-2-ene and its derivatives, often proceeding through high-energy intermediates to afford products that are not readily accessible by thermal means.

Photochemical Decarbonylation of Bicyclo[2.2.2]oct-5-en-2-ones

A significant photochemical route to bicyclo[4.1.0]hept-2-enes involves the decarbonylation of bicyclo[2.2.2]oct-5-en-2-ones. rsc.orgscielo.org.mx This reaction typically proceeds via a 1,3-acyl shift followed by the loss of carbon monoxide. scielo.org.mx The requisite bicyclo[2.2.2]oct-5-en-2-one precursors are often synthesized through a Diels-Alder reaction between a cyclohexadiene and a suitable dienophile. rsc.orgresearchgate.net

The photochemical behavior of bicyclo[2.2.2]octenones with an embedded β,γ-unsaturated carbonyl group is diverse, with outcomes including decarbonylation, photoreduction, and both 1,3- and 1,2-acyl shifts (the oxa-di-π-methane rearrangement). scielo.org.mx Direct irradiation of 7-alkoxy and thioalkoxy-3,3-dimethoxybicyclo[2.2.2]oct-5-en-2-ones has been observed to result in a sequence of a 1,3-acyl shift followed by decarbonylation. scielo.org.mxredalyc.org

Table 1: Examples of Photochemical Decarbonylation

Starting Bicyclo[2.2.2]oct-5-en-2-oneProductReaction ConditionsReference
Substituted bicyclo[2.2.2]oct-5-en-2-onesSubstituted bicyclo[4.1.0]hept-2-enesHigh-pressure Hg lamp, benzene (B151609) rsc.org
7-ethoxy-3,3-dimethoxybicyclo[2.2.2]oct-5-en-2-oneBicyclic compound 2Mercury vapor lamp (400 W), dry benzene, 15 min scielo.org.mx

Photorearrangement of Bicyclo[2.2.1]hept-2-ene Derivatives Leading to this compound

The photorearrangement of bicyclo[2.2.1]hept-2-ene derivatives provides another photochemical pathway to the this compound skeleton. A notable example is the irradiation of 2-cyanobicyclo[2.2.1]hept-2-ene (2-cyanonorbornene) in hexane (B92381) with a medium-pressure mercury arc lamp. mcmaster.cacdnsciencepub.com This reaction yields two main products: the major product, 1-cyanothis compound, and a minor product, 7-cyanotricyclo[4.1.0.0³,⁷]heptane, in a 20:1 ratio. mcmaster.cacdnsciencepub.com

The formation of these products is attributed to orbital symmetry-allowed photochemical 1,3- and 1,2-sigmatropic shifts, respectively. mcmaster.camcmaster.ca The 1,3-sigmatropic shift, leading to the this compound derivative, had not been previously observed in the photochemistry of α,β-unsaturated nitriles. mcmaster.camcmaster.ca The structure of the major product was confirmed by X-ray crystallography of its p-bromobenzenesulfonate derivative. mcmaster.camcmaster.ca

Cyclopropanation Reactions

Cyclopropanation reactions are a direct and widely used method for constructing the three-membered ring of the this compound system.

Simmons-Smith Reactions on Cyclohexadienes for this compound Formation

The Simmons-Smith reaction is a classic method for cyclopropanation, typically involving an organozinc carbenoid that reacts with an alkene. wikipedia.org To synthesize this compound (2-norcarene), the Simmons-Smith reaction is performed on 1,3-cyclohexadiene (B119728). wiley-vch.de Similarly, the reaction with 1,4-cyclohexadiene (B1204751) yields 3-norcarene. wiley-vch.de

The traditional Simmons-Smith reagent is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org However, modifications have been developed to improve reactivity and cost-effectiveness. The Furukawa modification, which uses diethylzinc (B1219324) in place of the zinc-copper couple, is often preferred for the cyclopropanation of unfunctionalized alkenes due to increased reactivity. wikipedia.orgmdpi.com Other alternatives to the expensive diiodomethane, such as dibromomethane (B42720) or diazomethane (B1218177) with zinc iodide, have also been explored. wikipedia.org The reaction is stereospecific, meaning the configuration of the double bond in the starting alkene is preserved in the cyclopropane (B1198618) product. wikipedia.org

An intramolecular version of the Simmons-Smith reaction has also been developed, providing a method for constructing substituted bicyclo[4.1.0]heptanes from functionalized gem-diiodoalkanes containing allylic alcohols. nih.gov

Transition-Metal Catalyzed Carbocyclization of Enynes for Enantioenriched this compound Derivatives

Transition-metal catalysis offers sophisticated methods for the synthesis of this compound derivatives, including the ability to control enantioselectivity. Gold(I) and Iridium(I) catalysts have proven particularly effective in the carbocyclization of 1,6-enynes. ipcm.frresearchgate.netacs.org

In gold(I)-catalyzed reactions, the catalyst activates the alkyne, which is then attacked by the alkene in a 6-endo-dig cyclization to form a cyclopropyl (B3062369) gold(I) carbene-like intermediate. acs.org This intermediate can then undergo α-proton elimination to yield the this compound derivative. acs.org

Iridium(I)-catalyzed carbocyclization of 1,6-enynes has been successfully employed to synthesize enantioenriched bicyclo[4.1.0]hept-2-enes with enantiomeric excesses up to 93%. ipcm.frresearchgate.net Interestingly, this has been achieved using a chiral counterion strategy. The catalyst is generated in situ from Vaska's complex (trans-[IrCl(CO)(PPh₃)₂]) and a chiral silver phosphate (B84403), Ag(S)-TRIP, where the stereochemical information resides on the phosphate counterion rather than on the ligands directly coordinated to the iridium center. ipcm.fr

A tandem allylation/enyne cycloisomerization reaction catalyzed by gold has also been developed to construct densely functionalized 3-oxa-bicyclo[4.1.0]hept-4-ene derivatives with high diastereoselectivity from the intermolecular reaction of allylic acetates with propargylic alcohols. acs.org

Table 2: Transition-Metal Catalyzed Synthesis of this compound Derivatives

Catalyst SystemSubstrateProductKey FeatureReference
Gold(I) complexes1,6-EnynesThis compound derivatives6-endo-dig cyclization acs.org
trans-[IrCl(CO)(PPh₃)₂] / Ag(S)-TRIP1,6-EnynesEnantioenriched bicyclo[4.1.0]hept-2-enesChiral counterion strategy, up to 93% ee ipcm.frresearchgate.net
Gold catalystAllylic acetates and propargylic alcohols3-Oxa-bicyclo[4.1.0]hept-4-ene derivativesTandem allylation/cycloisomerization acs.org

Reductive Cyclization Strategies

While less commonly cited in the direct synthesis of the parent this compound, reductive cyclization strategies are a powerful tool in organic synthesis for forming cyclic structures. These methods typically involve the reduction of a functional group which then triggers a cyclization event. For the synthesis of bicyclo[4.1.0]heptane systems, this could involve the reductive coupling of appropriately positioned functional groups on a cyclohexane (B81311) or cyclohexene (B86901) precursor.

For example, the asymmetric transfer hydrogenation (ATH) of prochiral cyclohexenones can generate optically active allylic alcohols. These chiral precursors can then be further elaborated, potentially through cyclopropanation of the double bond, to form enantiomerically enriched bicyclo[4.1.0]heptane derivatives. While not a direct reductive cyclization to form the bicyclic system in one step, it highlights the use of reduction as a key step in a multi-step synthesis.

Further research into specific reductive cyclization methodologies that directly yield the this compound core is ongoing, with the potential to offer novel and efficient synthetic routes.

Reductive Cyclization of Dienyl Nitriles for Chiral Bicyclo[4.1.0]allylic Nitriles

The key step in this synthetic sequence is the Mg reductive cyclization. tandfonline.com This method circumvents issues encountered with strategies that rely on leaving groups at the exocyclic position, which can lead to undesired vinylogous cyclopropyl carbinyl rearrangements. tandfonline.com The required dienyl nitrile precursor is synthesized from (S)-(-)-perillaldehyde through a series of transformations including the formation of a silyl (B83357) cyanohydrin, deprotection, and acetylation. tandfonline.com An alternative, though slightly lower-yielding, one-pot procedure for the alpha-acetoxy nitrile intermediate has also been developed. tandfonline.com This reductive cyclization represents a significant application of this strategy to an unsaturated nitrile. tandfonline.com

Transformations of Precursors

Ring-Opening and Rearrangement of Tricyclic Systems to Yield this compound Derivatives

The transformation of tricyclic systems provides a powerful entry into the this compound core. One such method involves the photochemical decarbonylation of bicyclo[2.2.2]oct-5-en-2-ones. rsc.org This reaction, irradiated with a high-pressure mercury lamp in benzene, proceeds stereoselectively to afford bicyclo[4.1.0]hept-2-enes, also known as trinorcarenes. rsc.org The starting bicyclo[2.2.2]oct-5-en-2-ones are accessible through a regio- and stereoselective Diels-Alder reaction of substituted cyclohexa-2,4-dienes. rsc.org

Another approach utilizes the ring-opening of phenyl-substituted tricyclo[4.1.0.0(2,7)]heptanes. researchgate.net Treatment of a mixture of 1-phenyl- and 2-phenyltricyclo[4.1.0.0(2,7)]heptane with silica (B1680970) gel leads to the formation of several ring-opened products, including 2-phenylthis compound and 1-phenylthis compound. researchgate.net The tricyclic precursors themselves are generated from the dibromocarbene adducts of corresponding phenyl-substituted cyclohexenes by reaction with methyllithium (B1224462). researchgate.net

Gold(I) catalysis has also emerged as a tool for the cyclization of 1,6-enynes to form this compound derivatives. acs.org The gold(I) catalyst activates the alkyne moiety, which is then attacked by the tethered alkene in a 6-endo-dig cyclization to form a cyclopropyl gold(I) carbene-like intermediate. Subsequent α-proton elimination from this intermediate yields the this compound skeleton. acs.org

Tricyclic Precursor SystemReagents and ConditionsProduct Type
Bicyclo[2.2.2]oct-5-en-2-onesHigh-pressure Hg lamp, benzeneBicyclo[4.1.0]hept-2-enes (trinorcarenes) rsc.org
Phenyltricyclo[4.1.0.0(2,7)]heptanesSilica gelPhenyl-substituted bicyclo[4.1.0]hept-2-enes researchgate.net
1,6-EnynesGold(I) catalystThis compound derivatives acs.org

Generation from Dibromocarbene Adducts of Cyclohexene Derivatives

The reaction of cyclohexene derivatives with dibromocarbene to form 7,7-dibromobicyclo[4.1.0]heptanes is a well-established method for creating the bicyclo[4.1.0]heptane framework. acs.org These dibromocarbene adducts serve as versatile precursors for further transformations into this compound derivatives. The dibromocarbene is typically generated in situ from bromoform (B151600) via base-induced α-elimination, often under phase-transfer catalysis (PTC) conditions. acs.org

For instance, the dibromocarbene adduct of 1-phenyl-1-cyclohexene (B116675) can be treated with methyllithium to generate a tricyclic system which can then be rearranged to phenyl-substituted bicyclo[4.1.0]hept-2-enes. researchgate.net Similarly, the reaction of 7,7-dibromobicyclo[4.1.0]heptane with methyllithium has been investigated, though in this case, it leads to the formation of tricyclic hydrocarbons rather than the expected 1,2-cycloheptadiene. metu.edu.tr This highlights the nuanced reactivity of these intermediates, where the reaction pathway can be highly dependent on the substrate and conditions. The thermolysis of 7,7-dihalobicyclo[4.1.0]heptanes can also lead to rearrangement products, with dibromides often favoring ring-expansion. acs.org

Stereoselective Synthesis of Substituted this compound Architectures

The development of stereoselective methods for the synthesis of substituted this compound architectures is crucial for accessing enantiomerically pure compounds with potential biological activity. A powerful strategy involves leveraging chiral precursors and diastereoselective reactions.

One such approach begins with an enantiomerically pure bicyclo[4.1.0]heptane alcohol, which can be elaborated through a series of stereocontrolled steps. nih.gov Key transformations in this synthetic sequence include highly diastereoselective allylic oxidation and hydroboration reactions to install the desired functional groups with precise stereochemistry. nih.gov This methodology has been successfully applied to the synthesis of enantiomerically pure 4′-hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptyl nucleoside analogues. nih.gov

Palladium-catalyzed intramolecular coupling-cyclization reactions also offer a route to stereoselectively substituted bicyclo[4.1.0]heptenes. acs.org For example, the reaction of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides in the presence of a palladium catalyst and silver carbonate proceeds in a regio- and stereoselective manner to afford 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in good yields. acs.org The proposed mechanism involves the formation of a bicyclic η¹-allylpalladium intermediate which, upon reductive elimination, leads to the final product with exclusive regio- and stereoselectivity. acs.org

Synthetic StrategyKey FeaturesResulting Architecture
Diastereoselective functionalization of chiral precursorsUse of enantiomerically pure starting materials, highly diastereoselective allylic oxidation and hydroboration. nih.govEnantiomerically pure substituted bicyclo[4.1.0]heptanes. nih.gov
Palladium-catalyzed intramolecular coupling-cyclizationRegio- and stereoselective formation of a bicyclic η¹-allylpalladium intermediate. acs.org2-Styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.org

Reaction Pathways and Mechanistic Investigations of Bicyclo 4.1.0 Hept 2 Ene

Photochemical Reactions

The study of the photochemical behavior of bicyclo[4.1.0]hept-2-ene, also known as 2-norcarene, reveals complex reaction pathways that are highly dependent on the method of excitation. Both direct and triplet-sensitized photolysis have been investigated, leading to a variety of isomeric products through different intermediates and rearrangement mechanisms.

Direct Photolysis Pathways and Characterization of Product Distributions

Direct irradiation of this compound using monochromatic light in the 185-230 nm range initiates a series of photochemical reactions, yielding a variety of hydrocarbon products. researchgate.net The primary event upon excitation from the ground state (S₀) to the first excited singlet state (S₁) is the cleavage of a cyclopropane (B1198618) bond. Specifically, the C1-C6 or C1-C7 bonds, which are in conjugation with the olefinic group, are activated. researchgate.net

Theoretical studies using ab initio multiconfigurational CASSCF/MP2 methods have shown that this cyclopropane bond cleavage occurs without a significant energy barrier, leading to two key singlet diradical intermediates (D1 and D2). researchgate.net These intermediates are minima on the S₁ potential energy surface and serve as precursors to the final photoproducts. researchgate.net The molecule then efficiently decays back to the ground-state surface through conical intersections located near these diradical intermediates. researchgate.net Once in the ground state, these diradicals can rearrange to form the various products with almost no energy barrier. researchgate.net

The major product of the direct photolysis is cis-1,3,6-heptatriene, which is formed through a formal electrocyclic ring opening analogous to the 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904) interconversion. researchgate.net Deuterium (B1214612) labeling studies support that this process may occur via a concerted mechanism in the singlet state. researchgate.net The product distribution is notably independent of both the solvent and the excitation wavelength, a finding that is explained by the very small energy barriers separating the diradical minima on the S₁ surface from the S₁/S₀ conical intersections. researchgate.net

Photolysis TypeKey Intermediate(s)Major Product(s)
Direct (185-230 nm)Singlet Diradicals (D1, D2)cis-1,3,6-Heptatriene
Toluene-SensitizedTriplet Biradicalcis-1,3,6-Heptatriene, Bicyclo[3.2.0]hept-2-ene

Triplet-Sensitized Photolysis and Elucidation of Biradical Intermediates

In contrast to direct photolysis, the photochemical outcome is different when the reaction is induced by a triplet sensitizer, such as toluene (B28343). Triplet-sensitized photolysis of this compound leads to the formation of cis-1,3,6-heptatriene and bicyclo[3.2.0]hept-2-ene. researchgate.netlookchem.com The formation of these products is rationalized by the decay of a common biradical intermediate. researchgate.net

Computational studies suggest that upon triplet sensitization, two distinct biradical intermediates can be formed. ibm.com The relative efficiencies of the formation of these intermediates from the starting material influence the final product ratio. ibm.com Unlike direct photolysis where singlet diradicals are key, triplet-sensitized reactions proceed through triplet biradical intermediates which have different decay pathways available to them. researchgate.netacs.org The observation that the addition of naphthalene, a triplet quencher, does not alter the product distribution in direct photolysis further confirms that triplet states are not significantly involved in that pathway. researchgate.net

Mechanistic Studies of Electrocyclic Ring Opening Processes

The electrocyclic ring opening of the cyclopropane moiety in this compound is a key process in its photochemistry. researchgate.net In the direct photolysis, the formation of the major product, cis-1,3,6-heptatriene, is the result of a formal [2π + 2σ + 2π] electrocyclic ring opening. ibm.com Evidence from deuterium labeling studies suggests that this transformation can proceed through a concerted mechanism from the singlet excited state. researchgate.net

Theoretical investigations have explored the potential energy surfaces of the ground and excited states to elucidate the mechanism. researchgate.net These studies indicate that upon excitation, the molecule moves from the Franck-Condon region to a region of the potential energy surface where cyclopropane bond cleavage is barrierless, leading to the formation of singlet diradical intermediates. researchgate.net The subsequent decay to the ground state via conical intersections is highly efficient. researchgate.net This rapid, radiationless decay pathway explains the observed wavelength-independent product distribution. researchgate.net While a concerted disrotatory path is considered for the ring opening of some bicyclic systems, the reaction of this compound appears to be dominated by the stepwise diradical mechanism. nih.govresearchgate.net

Photorearrangements Involving Sigmatropic Shifts (1,2- and 1,3-shifts)

Photochemical rearrangements of bicyclic systems often involve sigmatropic shifts. In a study of the photorearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene, both 1,2- and 1,3-sigmatropic shifts were observed, leading to the formation of 1-cyanothis compound and 7-cyanotricyclo[4.1.0.0³,⁷]heptane, respectively. cdnsciencepub.commcmaster.ca These rearrangements are considered to be orbital symmetry-allowed photochemical processes. mcmaster.ca The 1,3-sigmatropic shift had not been previously observed in the photochemistry of α,β-unsaturated nitriles, highlighting the unique reactivity of these strained systems. mcmaster.camcmaster.ca While these specific shifts have been detailed in a closely related system, they represent plausible, though not explicitly detailed in the available literature, photorearrangement pathways for the parent this compound.

Vinylcyclopropane-Cyclopentene Rearrangements in Analogous Systems

The vinylcyclopropane-cyclopentene rearrangement is a well-established ring expansion reaction in which a vinyl-substituted cyclopropane rearranges to a cyclopentene. wikipedia.org This rearrangement can proceed through either a diradical-mediated two-step process or a concerted pericyclic pathway, with the operative mechanism being highly dependent on the substrate. wikipedia.org In the context of this compound photochemistry, the formation of bicyclo[3.2.0]hept-2-ene during triplet-sensitized photolysis is an example of a photochemical vinylcyclopropane (B126155) rearrangement. researchgate.netibm.com This rearrangement is a known reaction pathway for vinylcyclopropanes and can be catalyzed by transition metals, such as Ni(0), or proceed under thermal or photochemical conditions. nih.govnih.govresearchgate.net In the case of triplet-sensitized photolysis of exo- and endo-7-methylthis compound, the formation of exo-4-methylbicyclo[3.2.0]hept-2-ene is a key product. ibm.com

Enzymatic Oxidations

This compound is a substrate for various iron-containing enzymes, which catalyze its oxidation to a range of products. acs.orgscispace.comnih.govresearchgate.netacs.org These enzymatic reactions are of interest for understanding the mechanisms of biological oxidations and for their potential in synthetic applications. The enzymes studied include cytochrome P450s and diiron-containing enzymes like soluble methane (B114726) monooxygenase (sMMO), toluene monooxygenase (ToMO), and phenol (B47542) hydroxylase (PH). acs.orgacs.org

The oxidation of this compound by these enzymes yields a complex mixture of products. acs.org Identified products include 2-norcaranone, 3-norcaranone, syn- and anti-2-norcarene oxide, syn- and anti-4-hydroxy-2-norcarene, and 4-oxo-2-norcarene. acs.orgscispace.comacs.org In some cases, cyclohepta-3,5-dienol was also observed. acs.orgscispace.com The product profiles can vary depending on the specific enzyme used. For instance, in matched oxidations, the isomeric 3-norcarene was found to be a better substrate than 2-norcarene in terms of turnover for the enzymes studied. acs.orgscispace.com

Enzyme ClassSpecific Enzymes StudiedMajor Oxidation Products from this compound
Cytochrome P450CYP2B1, CYPΔ2E1, CYPΔ2E1 T303A, CYPΔ2B42-Norcaranone, 3-Norcaranone, syn- and anti-2-Norcarene oxide, syn- and anti-4-hydroxy-2-norcarene, 4-Oxo-2-norcarene
Diiron-containingsMMO, ToMO, PH2-Norcaranone, 3-Norcaranone, syn- and anti-2-Norcarene oxide, syn- and anti-4-hydroxy-2-norcarene, 4-Oxo-2-norcarene, Cyclohepta-3,5-dienol

Biocatalytic Transformations by Iron-Containing Monooxygenases (e.g., Cytochrome P450, Soluble Methane Monooxygenase, Toluene Monooxygenase, Phenol Hydroxylase)

This compound, also known as 2-norcarene, and its isomer 3-norcarene are substrates for a range of iron-containing monooxygenases. These enzymes catalyze oxidation reactions, which are of significant interest for understanding enzymatic mechanisms and for potential applications in biocatalysis. The enzymes studied in this context include several cytochrome P450 (CYP) isoforms and diiron-containing enzymes like soluble methane monooxygenase (sMMO), toluene monooxygenase (ToMO), and phenol hydroxylase (PH).

Studies have shown that norcarane (B1199111) (bicyclo[4.1.0]heptane) can be oxidized by these enzymes through desaturase reactions to yield both 2-norcarene and 3-norcarene. researchgate.netresearchgate.netresearchgate.net These unsaturated products can then undergo further enzymatic oxidation. In comparative studies, 3-norcarene often proves to be a better substrate than 2-norcarene, showing higher turnover rates by factors of 1.5 to 15, depending on the specific enzyme. researchgate.net

The enzymes responsible for these transformations include:

Cytochrome P450 Enzymes : Specifically, isoforms such as CYP2B1, CYP2B4, CYP2E1, and the mutant CYP2E1 T303A have been shown to oxidize norcarenes. nih.gov

Diiron-Containing Monooxygenases :

Soluble Methane Monooxygenase (sMMO) from Methylococcus capsulatus (Bath) is a well-studied enzyme capable of oxidizing a wide range of hydrocarbons, including the bicyclo[4.1.0]heptene framework. acs.org

Toluene Monooxygenase (ToMO) from Pseudomonas stutzeri OX1, which naturally hydroxylates toluene, also effectively oxidizes norcarenes. acs.org

Phenol Hydroxylase (PH) , also from Pseudomonas stutzeri OX1, is another diiron enzyme that participates in these biocatalytic transformations. nih.gov

These biocatalytic systems are powerful tools for generating oxy-functionalized products from hydrocarbon skeletons, often with high regio- and stereoselectivity that is difficult to achieve with traditional chemical methods. youtube.com The reactions are complex, often yielding a mixture of primary and secondary oxidation products. researchgate.net

Identification of Oxidized Metabolites and Secondary Products in Enzymatic Systems

The enzymatic oxidation of this compound (2-norcarene) and its isomer 3-norcarene by iron-containing monooxygenases leads to a diverse array of oxidized metabolites. The identification of these products is crucial for understanding the reaction mechanisms of the enzymes involved. The formation of these metabolites often results from initial epoxidation of the double bond or hydroxylation at allylic positions. nih.gov

The principal oxidized products identified from the enzymatic reactions of 2-norcarene and 3-norcarene include:

Epoxides : syn- and anti-2-norcarene oxide, and syn- and anti-3-norcarene oxide.

Ketones (Norcaranones) : 2-norcaranone and 3-norcaranone.

Allylic Alcohols : syn- and anti-4-hydroxy-2-norcarene, and syn- and anti-2-hydroxy-3-norcarene.

Enones : 2-oxo-3-norcarene and 4-oxo-2-norcarene.

Rearrangement Products : Cyclohepta-3,5-dienol. nih.gov

These products arise from the further oxidation of the initially formed norcarenes. The complexity of the product mixture is compounded by the fact that the parent compound, norcarane, is itself oxidized to multiple products, including alcohols and the norcarene precursors. researchgate.netresearchgate.net This complex product profile underscores the need for careful analysis in mechanistic studies.

Table 1: Identified Oxidized Metabolites from Norcarene Biotransformations This table is interactive. You can sort and filter the data.

Precursor Product Name Product Class
2-Norcarene syn-2-Norcarene oxide Epoxide
2-Norcarene anti-2-Norcarene oxide Epoxide
3-Norcarene syn-3-Norcarene oxide Epoxide
3-Norcarene anti-3-Norcarene oxide Epoxide
2-Norcarene / 3-Norcarene 2-Norcaranone Ketone
2-Norcarene / 3-Norcarene 3-Norcaranone Ketone
2-Norcarene syn-4-hydroxy-2-norcarene Allylic Alcohol
2-Norcarene anti-4-hydroxy-2-norcarene Allylic Alcohol
3-Norcarene syn-2-hydroxy-3-norcarene Allylic Alcohol
3-Norcarene anti-2-hydroxy-3-norcarene Allylic Alcohol
3-Norcarene 2-oxo-3-norcarene Enone
2-Norcarene 4-oxo-2-norcarene Enone
Norcarenes Cyclohepta-3,5-dienol Rearranged Alcohol

Data sourced from references and nih.gov.

Application of Norcarenes as Mechanistic Probes in Enzyme Catalysis

Norcarane and its derivatives, including the norcarenes, are highly valuable as mechanistic probes for investigating the catalytic cycles of monooxygenase enzymes. asianpubs.orgcore.ac.uk The principle behind their use is that the strained cyclopropane ring can undergo characteristic rearrangement reactions if specific reactive intermediates, such as radicals or cations, are formed on the substrate backbone during the enzymatic reaction. researchgate.net The distribution of products between unrearranged and rearranged structures provides insight into the nature and lifetime of these transient intermediates. core.ac.uk

For example, in the oxidation of norcarane, the formation of 3-hydroxymethylcyclohexene is considered evidence for a radical intermediate, while the formation of cyclohept-3-enol suggests the involvement of a cationic intermediate. researchgate.netacs.org However, recent studies have revealed a significant complication: the enzymes themselves can produce 2-norcarene and 3-norcarene via desaturation reactions. researchgate.netresearchgate.net These olefinic products are then further oxidized to a variety of secondary metabolites, as detailed in the previous section.

This secondary reactivity complicates the interpretation of mechanistic studies because the oxidation products of the norcarenes can be identical to or co-elute with the expected rearrangement products from norcarane. researchgate.netresearchgate.net This necessitates a thorough characterization of all products to correctly attribute them to the appropriate reaction pathway. Ignoring the formation and subsequent oxidation of norcarenes can lead to an overestimation of the amount of rearrangement and, consequently, an inaccurate calculation of the lifetimes of the enzymatic intermediates. researchgate.net Despite these complexities, norcarenes remain a cornerstone for probing reaction mechanisms in iron-containing enzymes, provided that the full spectrum of potential reactions is considered. wiley-vch.de

Ring-Opening Reactions

Electrocyclic Ring Opening of Cyclopropyl (B3062369) Systems to Allylic Carbanions and Related Intermediates

The cyclopropane ring within the bicyclo[4.1.0]heptene framework is strained and can undergo electrocyclic ring-opening reactions under thermal or photochemical conditions. masterorganicchemistry.com These reactions are governed by the principles of orbital symmetry (Woodward-Hoffmann rules). Direct photochemical irradiation of this compound with light in the 185-230 nm range induces a formal electrocyclic ring opening to yield cis-1,3,6-heptatriene as the major product. researchgate.net This transformation is analogous to the well-known photochemical ring opening of 1,3-cyclohexadiene to 1,3,5-hexatriene and is believed to occur via a concerted mechanism from the singlet excited state. researchgate.net

While the formation of allylic carbanions typically involves deprotonation adjacent to a double bond, thermal electrocyclic ring-opening of cyclopropyl anions can also lead to these species. The thermal ring-opening of gem-dihalocyclopropanes, which can be derived from this compound, often proceeds via a disrotatory opening of the cyclopropyl ring to form an allylic cation, which can be trapped by nucleophiles. researchgate.net The reverse process, involving an allylic anion closing to a cyclopropyl anion, is also a known transformation in organic synthesis. The specific conditions required to generate an allylic carbanion directly from the electrocyclic ring-opening of the neutral this compound are less common, with photochemical pathways leading to neutral trienes being more prominently documented.

Thermally Induced Ring Opening of Strained Cyclopropylidenes

Cyclopropylidenes are highly reactive carbene intermediates that can be generated from precursors derived from bicyclic systems. The thermal ring-opening of these species provides a route to strained cyclic allenes. Specifically, bicyclo[4.1.0]hept-7-ylidene, the cyclopropylidene corresponding to the norcarane skeleton, can undergo a ring-opening reaction to form 1,2-cycloheptadiene. acs.org

Computational studies using density functional theory have shown that this particular ring-opening process has a significant activation energy of 14.6 kcal/mol. acs.org This barrier is notably higher than that for the ring-opening of the parent cyclopropylidene to allene (B1206475) (around 5 kcal/mol) or the nearly spontaneous isomerization of the smaller bicyclo[3.1.0]hex-6-ylidene to 1,2-cyclohexadiene. The increased stability of the bicyclo[4.1.0]hept-7-ylidene is attributed to unfavorable conformational factors in the transition state leading to the seven-membered allene, making this strained cyclopropylidene unusually resistant to ring-opening compared to its lower homologues. acs.org

Epoxide Ring-Opening Pathways of this compound Oxides

As established, syn- and anti-2-norcarene oxide are metabolites formed from the biocatalytic oxidation of this compound. These epoxides are susceptible to ring-opening reactions under both acidic and basic conditions, driven by the relief of the significant strain in the three-membered ether ring. youtube.com The regiochemical and stereochemical outcomes of the ring-opening depend critically on the reaction conditions.

Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.orgkhanacademy.org The subsequent nucleophilic attack exhibits characteristics of both SN1 and SN2 mechanisms. libretexts.org Positive charge begins to build on the epoxide carbons, and the nucleophile attacks the carbon that can best stabilize this charge (the more substituted carbon). For 2-norcarene oxide, attack at the tertiary carbon (C1 or C6) would be favored over the secondary carbon (C2). The attack occurs from the side opposite the C-O bond, resulting in a trans-diaxial opening, leading to diol products. libretexts.org

Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile attacks one of the epoxide carbons in a classic SN2 mechanism. libretexts.org Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom. In the case of 2-norcarene oxide, this would be the secondary carbon (C2). This reaction also proceeds with inversion of stereochemistry, resulting in a trans-diol product after workup. A relevant synthetic example involves the epoxidation of 3-norcarene followed by ring-opening with lithium diethylamide (Li(NEt₂)), a strong base, which abstracts a proton to afford the allylic alcohol bicyclo[4.1.0]hept-4-en-3-ol. wiley-vch.de This demonstrates an alternative pathway where the epoxide is converted to an unsaturated alcohol.

Table 2: Summary of Ring-Opening Mechanisms for 2-Norcarene Oxide This table is interactive. You can sort and filter the data.

Condition Mechanism Type Site of Nucleophilic Attack Key Intermediate Stereochemical Outcome
Acidic (e.g., H₃O⁺) SN1-like More substituted carbon (C1/C6) Protonated epoxide / partial carbocation trans addition
Basic (e.g., OH⁻, OR⁻) SN2 Less substituted carbon (C2) Alkoxide trans addition

Data based on general principles outlined in references libretexts.org and libretexts.org.

Rearrangement Reactions

The strained nature of the bicyclo[4.1.0]heptane skeleton makes it prone to various rearrangement reactions, often proceeding through cationic intermediates. These transformations are of significant interest for understanding fundamental carbocation chemistry and for their application in organic synthesis.

Degenerate Rearrangements of Cationic Intermediates Derived from Bicyclo[4.1.0]heptane Scaffolds

Cationic intermediates generated from bicyclo[4.1.0]heptane derivatives can undergo degenerate rearrangements, where the carbon skeleton of the product is identical to that of the reactant. These processes are typically studied using isotopic labeling.

In a study involving the solvolysis of specifically ¹³C-labeled cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane in trifluoroethanol, the formation of a cationic intermediate was observed to undergo a degenerate rearrangement. cdnsciencepub.com This rearrangement, however, did not reach equilibrium before the cation was trapped by the nucleophilic solvent. cdnsciencepub.comcdnsciencepub.com This indicates that the rate of nucleophilic capture is competitive with or faster than the rate of the degenerate rearrangement. The study provided evidence for the intermediacy of nonclassical carbocations in these transformations. cdnsciencepub.com

The oxidation of 1-methylbicyclo[4.1.0]heptane has also been shown to produce rearranged products, providing clear evidence for the involvement of cationic intermediates in these reactions. acs.orgresearchgate.netnih.gov

Acid-Catalyzed Isomerizations to and from this compound Systems

Acid-catalyzed isomerizations are common for this compound and related systems, often leading to a mixture of isomeric products. The specific products formed depend on the reaction conditions and the structure of the starting material. For instance, the isomerization rates of certain bicyclo[3.2.0]hept-2-ene derivatives, which can be related to this compound systems through rearrangement, are influenced by pH. ebi.ac.uk Under acidic conditions, isomerization rates can be slow, but they increase with rising pH. ebi.ac.uk

The isomerization of trans-bicyclo[4.1.0]hept-3-ene to the cis-isomer can be promoted by transition metal complexes, highlighting the role of catalysts in these transformations. acs.org

Rearrangements Involving Nonclassical Carbocations (e.g., Bicyclobutenium Ions)

The involvement of nonclassical carbocations, such as the bicyclobutenium ion, is a key feature of the rearrangement chemistry of bicyclo[4.1.0]heptyl systems. cdnsciencepub.comresearchgate.net Solvolysis of cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane isotopologues in trifluoroethanol demonstrated the formation of a nonclassical bicyclobutenium ion. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com This intermediate, specifically the cyclohept-3-ene(3,1,4-deloc)ylium ion, leads to the formation of cis- and trans-2-(2,2,2-trifluoroethoxy)bicyclo[4.1.0]heptane as intermediates in an approximate 6:1 ratio. cdnsciencepub.com These intermediates subsequently undergo solvolysis to yield the final product, 4-(2,2,2-trifluoroethoxy)cycloheptene. cdnsciencepub.com

Computational studies have been employed to understand the relative stability and dynamic behavior of such non-classical ions, contributing to the prediction of reaction outcomes. semanticscholar.org The ability to control the reactivity of these typically unpredictable non-classical carbocations is a significant area of research. semanticscholar.org

Cycloaddition and Retro-Cycloaddition Reactions

This compound and its derivatives participate in cycloaddition and retro-cycloaddition reactions, which are powerful methods for the construction of cyclic and bicyclic systems.

Reversible Retro-Diels-Alder Processes of this compound Systems

The retro-Diels-Alder reaction is a thermal process that reverses the Diels-Alder cycloaddition. For this compound systems, this reaction can be reversible. The thermal isomerizations of 7,7-difluorothis compound and spiro[this compound-7,1'-cyclopropane] have been shown to undergo reversible formal retro-Diels-Alder reactions. acs.orgmolaid.com The activation parameters for these reactions are indicative of a highly ordered transition state, which is characteristic of the Diels-Alder reaction. acs.org At high temperatures, the Diels-Alder reaction is generally reversible, and the equilibrium can be shifted towards the diene and dienophile. masterorganicchemistry.com

Reaction System Process Key Findings Reference
7,7-Difluorothis compoundThermal IsomerizationUndergoes a reversible retro-Diels-Alder reaction. acs.org
Spiro[this compound-7,1'-cyclopropane]Thermal IsomerizationUndergoes a reversible retro-Diels-Alder reaction. acs.org
DicyclopentadieneThermal CrackingReverts to cyclopentadiene (B3395910) upon heating. masterorganicchemistry.com

Intramolecular Cycloadditions of Related Chemical Species

Intramolecular cycloadditions of species related to this compound provide efficient routes to complex polycyclic structures. For instance, gold(I)-catalyzed intramolecular reactions of 1,6-enynes can lead to the formation of bicyclo[3.2.0]hept-2-ene derivatives through the intermediacy of cyclopropyl gold(I) carbene-like species. nih.gov These intermediates can undergo ring expansion to form the bicyclo[3.2.0]heptene skeleton. nih.gov

Furthermore, intramolecular [2+2] cycloadditions of alkynes with alkenes can be catalyzed by gold complexes to form cyclobutene-containing macrocycles. nih.gov The mechanism is thought to involve the formation of a cyclopropyl gold(I) carbene intermediate, which then undergoes ring expansion. nih.gov

The photochemical reaction of bicyclo[2.2.2]oct-5-en-2-ones can lead to the formation of bicyclo[4.1.0]hept-2-enes through a decarbonylation process. rsc.org This reaction proceeds stereoselectively and provides a synthetic route to these trinorcarene structures. rsc.org

Reactant Type Catalyst/Conditions Product Type Key Intermediate Reference
1,6-EnynesGold(I)Bicyclo[3.2.0]hept-2-ene derivativesCyclopropyl gold(I) carbene nih.gov
Alkynes with tethered AlkenesGold(I)Macrocyclic cyclobutenesCyclopropyl gold(I) carbene nih.gov
Bicyclo[2.2.2]oct-5-en-2-onesPhotolysisBicyclo[4.1.0]hept-2-enes- rsc.org
N-AllylynamidesGold(I)/Oxidant3-Aza-bicyclo[3.1.0]hexan-2-one derivatives- researchgate.net

Photochemical Reactions with Quinones Leading to Cycloadducts

The photochemical reactivity of this compound, also known as 2-norcarene, has been a subject of scientific inquiry, particularly its reactions with quinones which lead to the formation of cycloadducts. acs.org A significant study in this area is the irradiation of this compound in the presence of tetrachloro-1,4-benzoquinone, commonly known as chloranil, in a benzene (B151609) solvent. acs.org

The investigation of this photoreaction revealed the formation of several products. acs.org Key among these are 2,3,5,6-tetrachlorohydroquinone and three different 1:1 cycloadducts. acs.orgnih.gov The generation of these compounds points to a mechanism initiated by the photoexcited state of chloranil. acs.org Additionally, a norcar-3-en-2-yl ether of 2,3,5,6-tetrachlorohydroquinone is formed as a fifth product. acs.orgnih.gov The reaction pathways are complex, involving intermediates where the C7H10 framework of this compound is reorganized. acs.orgnih.gov

Interestingly, when Moore's hydrocarbon, a known precursor that can isomerize to this compound under acidic conditions, is used as the starting material, the same three 1:1 cycloadducts are observed. acs.orgnih.gov This observation reinforces the role of this compound as the direct reactant with the photo-excited chloranil. acs.org The formation of the acidic 2,3,5,6-tetrachlorohydroquinone during the reaction is thought to catalyze the isomerization of Moore's hydrocarbon, thereby feeding the photochemical cycloaddition pathway. acs.orgnih.gov

Table 1: Products from the Photochemical Reaction of this compound with Chloranil

Product TypeSpecific ProductReference
Hydroquinone2,3,5,6-Tetrachlorohydroquinone acs.orgnih.gov
CycloadductsThree distinct 1:1 cycloadducts acs.orgnih.gov
EtherNorcar-3-en-2-yl ether of 2,3,5,6-tetrachlorohydroquinone acs.orgnih.gov

Other Reactivity Patterns

Reactions of Substituted this compound Derivatives with Orthoformates and Acetals

A review of the available scientific literature did not yield detailed research findings specifically addressing the reactions of substituted this compound derivatives with orthoformates and acetals.

Oxidation Reactions by Chemical Reagents (e.g., Dimethyldioxirane (B1199080), Dioxygen)

The oxidation of this compound and its derivatives has been investigated using a variety of oxidizing agents, with the reactivity being a function of both the olefinic double bond and the strained cyclopropane ring.

A common transformation is the epoxidation of the double bond. For instance, the reaction of this compound with m-chloroperoxybenzoic acid (m-CPBA) results in the formation of 3,4-epoxybicyclo[4.1.0]heptane. oup.com This reaction is stereospecific, with the oxygen atom generally adding to the less sterically hindered face of the double bond. masterorganicchemistry.com

While direct studies on the oxidation of this compound with dimethyldioxirane and dioxygen are not extensively documented, research on the closely related isomer, Bicyclo[4.1.0]hept-1,6-ene, offers valuable insights. The oxidation of Bicyclo[4.1.0]hept-1,6-ene with either dimethyldioxirane or dioxygen leads to the formation of carbonyl products, which suggests that the strained bicyclic framework is susceptible to oxidative cleavage. acs.orgnih.gov

Table 2: Oxidation Reactions of this compound and a Related Isomer

SubstrateOxidizing AgentMajor Product(s)Reference
This compoundm-CPBA3,4-Epoxybicyclo[4.1.0]heptane oup.com
Bicyclo[4.1.0]hept-1,6-eneDimethyldioxirane / DioxygenCarbonyl products acs.orgnih.gov

Hydrogenation of this compound Derivatives

The hydrogenation of this compound derivatives is a reaction that typically targets the carbon-carbon double bond, resulting in the formation of the corresponding saturated Bicyclo[4.1.0]heptane, also known as norcarane. This reduction is generally achieved using hydrogen gas in the presence of a suitable metal catalyst.

An example from the literature is the reduction of this compound-1-carbonitrile. mcmaster.ca In the context of synthesizing related molecular structures, this nitrile-substituted derivative was subjected to reduction. mcmaster.ca Such hydrogenation reactions are commonly performed using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The addition of hydrogen is characteristically a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. mcmaster.ca

Table 3: Hydrogenation of a this compound Derivative

SubstrateReagentsProductReference
This compound-1-carbonitrileH₂, Metal Catalyst (e.g., Pd/C)Bicyclo[4.1.0]heptane-1-carbonitrile mcmaster.ca

Theoretical and Computational Studies on Bicyclo 4.1.0 Hept 2 Ene

Quantum Mechanical Investigations of Photochemical Mechanisms

Ab Initio and Density Functional Theory (DFT) Calculations for Photochemical Reaction Mechanisms

The photochemical behavior of bicyclo[4.1.0]hept-2-ene, also known as 2-norcarene, has been the subject of detailed quantum mechanical investigations to elucidate its reaction mechanisms upon direct photolysis. researchgate.net These studies employ sophisticated computational methods, including ab initio multiconfigurational complete active space self-consistent field (CASSCF) and multi-reference second-order perturbation theory (MP2-CAS), as well as Density Functional Theory (DFT), to map the potential energy surfaces of the molecule in its ground and excited states. researchgate.netnih.gov

Utilizing the CASSCF method with an eight-electron/eight-orbital active space and the 6-311G(d) basis set, researchers have been able to model the complex electronic rearrangements that occur during photoisomerization. nih.gov These calculations are crucial for identifying key structures such as conical intersections and intersystem crossings, which are fundamental to understanding the pathways of photochemical reactions. nih.gov The ground-state intermediates and transition structures are also calculated to provide a comprehensive picture of the reaction landscape. nih.gov

One significant finding from these theoretical investigations is the identification of two primary radiationless relaxation routes following direct photolysis: S1 → S0 and S1 → T2 → T1 → S0. researchgate.net Computational analysis suggests that the S1 → S0 pathway is the more competitive route. researchgate.net This process is initiated by a barrierless cleavage of a cyclopropane (B1198618) bond, leading to the formation of two singlet excited diradical intermediates. researchgate.net These intermediates then efficiently decay to the ground-state surface through three distinct S1/S0 conical intersections located in the vicinity of the diradical intermediates. researchgate.net Subsequently, all six observed ground-state products can be formed from these conical intersections with almost no energy barrier. researchgate.net

Theoretical studies have also shed light on the influence of the excited state on the interaction between the cyclopropane moiety and the carbon-carbon double bond. nih.gov The calculations strongly indicate that a substantial interaction occurs between these two groups in the excited state of this compound. nih.gov This interaction is a key factor in determining the course of the photochemical rearrangements.

The proposed singlet photoreaction route based on these computational models is as follows: singlet reactant → Franck-Condon region → conical intersection → intermediate → transition state → photoproduct. nih.gov In contrast, the preferred triplet photoreaction pathway is described as: singlet reactant → Franck-Condon region → triplet minimum → triplet transition state → intersystem crossing → intermediate → singlet transition state → photoproduct. nih.gov The elucidation of the intersystem crossing mechanism, in particular, has provided a better explanation for and supports available experimental observations. nih.gov

Potential Energy Surface Analysis and Transition State Characterization in Photodissociation and Isomerization

The exploration of the potential energy surfaces (PES) for the ground (S0) and excited states (S1, T1, and T2) of this compound has been instrumental in understanding its photodissociation and isomerization pathways. researchgate.net Through methods like the CASSCF/MP2 with a 6-31G* basis set, the reaction pathways leading to various photoproducts have been mapped out, originating from two key diradical intermediates, D1 and D2. researchgate.net

A critical aspect of the PES analysis is the identification of crossing points, such as conical intersections and singlet-triplet crossings, which are prevalent in the regions near the diradical intermediates D1 and D2. researchgate.net These crossings facilitate the non-radiative decay from the excited state to the ground state, which is a pivotal step in the photochemical process. researchgate.net The calculations reveal that the decay from the S1 state to the S0 ground state is highly efficient and proceeds through three S1/S0 conical intersections. researchgate.net The barriers separating the diradical minima on the S1 surface from these conical intersections are found to be very small relative to the vertical excitation energy, which helps to explain the experimental observation that the product distribution is independent of the excitation wavelength. researchgate.net

The characterization of transition states on the potential energy surface provides further insight into the isomerization process. For instance, the preferred singlet photoreaction pathway involves the system moving from the Franck-Condon region to a conical intersection, then to an intermediate, and finally over a transition state to the photoproduct. nih.gov Similarly, the triplet pathway also involves traversing through transition states in both the triplet and singlet manifolds. nih.gov

Two main types of reaction pathways leading to the final photoproducts have been identified through this analysis:

Ring-expansion: This pathway leads to the formation of a cycloheptene (B1346976) ring. nih.gov

Ring-closure: This pathway results in the formation of a methylcyclohexene structure. nih.gov

Analysis of Molecular Strain and Conformational Dynamics

Computational Group Equivalents for Strain Energy Calculations in this compound and Related Structures

A direct computational approach using group equivalents offers a method to determine the strain energies of hydrocarbons like this compound. mdpi.com This technique involves developing group increments that allow for the estimation of a strain-free electronic energy. mdpi.com This calculated strain-free energy can then be directly compared to the result of an electronic structure calculation for the molecule of interest, thereby avoiding the intermediate step of predicting an enthalpy of formation. mdpi.com

This method has been applied at various high levels of electronic structure theory, including W1BD, G-4, CBS-APNO, CBS-QB3, and M062X/6-31+G(2df,p), to compute the strain energies for a wide range of hydrocarbons. mdpi.comresearchgate.net The use of computational group equivalents provides a more direct and, in principle, more precisely defined measure of strain energy. researchgate.net

For this compound and related bicyclic structures, understanding the strain energy is crucial as it influences their stability and reactivity. While specific strain energy values for this compound from this method are not detailed in the provided search results, the methodology is established for its applicability to such systems. For comparison, the strain energies for related bicyclo[3.2.0]hept-2-ene and bicyclo[3.2.0]hept-6-ene have been calculated using these methods, yielding values around 29-30 kcal/mol and 33-35 kcal/mol, respectively, depending on the level of theory used. mdpi.com

Theoretical Studies on Barrier to Flexing and Folding along Fused Bonds in Strained Systems

Theoretical studies have been conducted to investigate the conformational dynamics of strained bicyclic systems, including the barrier to flexing or folding along the fused bonds. In a study of the related compound, bicyclo[4.1.0]hept-1,6-ene, quantum mechanical calculations were performed to determine the potential energy barrier for this type of conformational change. acs.orgresearchgate.net

The calculations revealed that the barrier to flexing along the fused double bond of bicyclo[4.1.0]hept-1,6-ene is remarkably low, estimated to be only about 1 kcal/mol at the highest level of theory investigated. acs.orgresearchgate.net This low barrier suggests a high degree of flexibility in the molecule's framework, despite its strained nature. While this specific finding is for a structural isomer of this compound, it provides valuable insight into the potential conformational dynamics of the bicyclo[4.1.0]heptane ring system. The presence of such low-energy conformational pathways can have significant implications for the molecule's reactivity and its interactions with other molecules.

Molecular Dynamics Simulations for Thermal Decomposition Pathways of Analogues

While specific molecular dynamics (MD) simulations for the thermal decomposition of this compound were not found in the search results, the methodology of using reactive force field (ReaxFF) molecular dynamics has been successfully applied to study the thermal decomposition of other complex organic molecules, such as meta-aramid fibers and the high-energy material RDX. nih.govscispace.com

These simulations provide an atomic-level understanding of the decomposition mechanisms. For instance, in the study of meta-aramid fibers, ReaxFF-MD simulations identified the primary initial decomposition sites and tracked the subsequent fragmentation into smaller molecules and gases. nih.gov The simulations also demonstrated the crucial role of temperature in the decomposition rate and the nature of the resulting products. nih.gov

Similarly, for RDX, ReaxFF-MD was used to determine the characteristic time of decomposition at various temperatures and densities, showing an Arrhenius temperature dependence that aligns with experimental data for similar materials. scispace.com These studies showcase the power of reactive molecular dynamics to elucidate complex reaction pathways, identify intermediate species, and understand the influence of environmental conditions on the decomposition process. This approach could be readily applied to investigate the thermal decomposition pathways of this compound and its analogues, providing valuable insights into their thermal stability and degradation mechanisms.

Orbital Symmetry Considerations in Mechanistic Pathways of this compound Reactions

The reactions of this compound, particularly its pericyclic reactions, are governed by the principle of the conservation of orbital symmetry. These rules, famously articulated by Woodward and Hoffmann, predict the stereochemical outcome of concerted reactions by examining the symmetry of the frontier molecular orbitals (HOMO and LUMO) of the reactant(s) and product(s). scribd.comacs.org For electrocyclic reactions, which involve the intramolecular cyclization of a polyene to form a cycloalkene or the reverse ring-opening process, the stereochemical course is dictated by whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions) and the number of π-electrons involved. scribd.comlibretexts.org

The direct photolysis of this compound (also known as 2-norcarene) provides a clear example of these principles at play. researchgate.net Theoretical studies using ab initio multiconfigurational methods have shown that upon photoexcitation, a primary reaction pathway is the electrocyclic ring opening to form cis-1,3,6-heptatriene. researchgate.net This transformation is analogous to the well-studied 1,3-cyclohexadiene (B119728)/1,3,5-hexatriene (B1211904) interconversion. researchgate.net

The electrocyclic ring-opening of the cyclopropane ring in this compound involves a 4π-electron system (the two electrons from the π-bond and the two electrons from the C1-C6 σ-bond of the cyclopropane ring). According to the Woodward-Hoffmann rules, a 4n π-electron system (where n=1) will proceed via a conrotatory mechanism under thermal conditions and a disrotatory mechanism under photochemical conditions. libretexts.org Conversely, a (4n+2) π-electron system is thermally disrotatory and photochemically conrotatory. libretexts.org Computational studies on the direct photolysis of this compound suggest that the formation of cis-1,3,6-heptatriene may occur via a concerted mechanism in the singlet excited state, consistent with these orbital symmetry rules. researchgate.net The mechanism involves barrierless cleavage of the cyclopropane bond to form singlet excited diradical intermediates, which then efficiently decay to the ground-state surface through conical intersections. researchgate.net

The general selection rules for electrocyclic reactions are summarized in the table below.

Number of π ElectronsReaction ConditionAllowed Stereochemistry
4n (e.g., 4)ThermalConrotatory
4n (e.g., 4)PhotochemicalDisrotatory
4n + 2 (e.g., 6)ThermalDisrotatory
4n + 2 (e.g., 6)PhotochemicalConrotatory

This table summarizes the Woodward-Hoffmann rules for predicting the stereochemical outcome of electrocyclic reactions based on the number of participating π-electrons and the reaction conditions. scribd.comlibretexts.org

Stabilization Phenomena in Reaction Intermediates (e.g., Homoaromatic Stabilization)

During the course of its reactions, this compound can form various intermediates whose stability is crucial in determining the reaction pathway and product distribution. A key stabilization phenomenon observed in related systems is homoaromaticity. Homoaromaticity is a concept in organic chemistry where a cyclic system with an interrupted π-system still exhibits significant aromatic stabilization due to through-space or through-bond interactions. researchgate.net This typically occurs when a single sp³-hybridized center interrupts the cyclic conjugation.

While direct computational studies on the homoaromatic stabilization of intermediates derived specifically from this compound are not extensively detailed in the provided search results, the principle can be understood from its valence tautomer, cyclohepta-1,3,5-triene, and its equilibrium with bicyclo[4.1.0]hepta-2,4-diene. researchgate.net The cycloheptatrienyl cation is a classic example of a Hückel aromatic system. Intermediates that can adopt a conformation allowing for overlap of p-orbitals across the interrupting sp³ center can benefit from this type of stabilization.

For instance, in cationic rearrangement reactions, the formation of a carbocationic intermediate could lead to a structure where the empty p-orbital can interact with the π-system of the cyclohexene (B86901) ring and the Walsh orbitals of the cyclopropane ring. This delocalization, even though interrupted, lowers the energy of the intermediate, thereby stabilizing it.

Computational studies on other bicyclic systems have quantified the stabilization energies associated with homoaromaticity in carbene intermediates. nih.gov For example, the stabilization energy for singlet 7-carbenanorbornene (4S) was calculated to be 13.83 kcal/mol, indicating significant homoaromatic character. nih.gov Although a different molecular system, this demonstrates that computational methods can quantify the energetic benefits of such interactions.

Carbene IntermediateSystemStabilization Energy (kcal/mol)
Singlet 7-carbenanorbornene (4S)Bicyclo[2.2.1]13.83
Singlet 8-carbena-endo-tricyclo[3.2.1.0(2,4)]octane (5S)Tricyclo[3.2.1.0(2,4)]13.50
Singlet 3-carbenabicyclo[3.1.0]hexane (3S)Bicyclo[3.1.0]3.00

This table presents calculated stabilization energies for several singlet carbene intermediates, illustrating the concept of homoaromatic stabilization in bicyclic systems. nih.gov

The potential for homoaromatic stabilization in intermediates of this compound reactions remains a critical area for theoretical investigation, influencing the kinetics and thermodynamics of reaction pathways.

Advanced Applications and Derivatives in Synthetic Organic Chemistry

Bicyclo[4.1.0]hept-2-ene as a Key Intermediate in Complex Molecule Synthesis

The bicyclo[4.1.0]heptane skeleton is a structural motif present in numerous biologically active natural products. researchgate.net Consequently, synthetic strategies that utilize this compound and its derivatives as key intermediates are of significant interest for the efficient construction of these complex targets. The inherent strain of the fused cyclopropane (B1198618) ring can be harnessed to drive specific chemical transformations, and the rigid conformational nature of the bicyclic system allows for a high degree of stereochemical control in subsequent reactions.

The synthesis of natural products containing the bicyclo[4.1.0]heptane core often relies on the strategic construction and subsequent elaboration of a this compound intermediate. These strategies are tailored to the specific target molecule, leveraging the unique reactivity of the bicyclic alkene.

One prominent strategy involves the photochemical decarbonylation of bicyclo[2.2.2]oct-5-en-2-ones. This reaction provides a stereoselective route to substituted bicyclo[4.1.0]hept-2-enes, which serve as crucial precursors for sesquiterpenes like sesquicarene (B1247803) and sirenin. rsc.org The synthesis begins with a Diels-Alder reaction to form the bicyclo[2.2.2]oct-5-en-2-one core, followed by photolysis to extrude carbon monoxide and form the desired this compound scaffold. rsc.org

Another powerful approach is the base-mediated sequential annulation of conjugated dienes with crotonate-derived sulfur ylides. This method efficiently constructs the bicyclo[4.1.0]heptene skeleton with good yields and high stereoselectivity, providing access to scaffolds found in natural products such as verrucosan-2β-ol and (+)-isovelleral. researchgate.net

Furthermore, the bicyclo[4.1.0]heptane framework is a key component in the synthesis of carbocyclic nucleoside analogues, which are important for antiviral and anticancer research. nih.gov In these syntheses, a functionalized bicyclo[4.1.0]heptane intermediate, often derived from a chiral cyclohexene (B86901) precursor, is constructed. Key steps frequently include diastereoselective allylic oxidation and hydroboration reactions to install the necessary functional groups with precise stereocontrol before the nucleobase is introduced. nih.gov

Table 1: Natural Products Synthesized via this compound Intermediates

Natural Product or AnalogueKey Synthetic Strategy
SesquicarenePhotochemical decarbonylation of a bicyclo[2.2.2]oct-5-en-2-one intermediate. rsc.org
SireninPhotochemical decarbonylation of a bicyclo[2.2.2]oct-5-en-2-one intermediate. rsc.org
Verrucosan-2β-olBase-mediated sequential [4+2]/[1+2] annulation of conjugated dienes and sulfur ylides. researchgate.net
(+)-IsovelleralBase-mediated sequential [4+2]/[1+2] annulation of conjugated dienes and sulfur ylides. researchgate.net
Carbocyclic Nucleoside AnaloguesAsymmetric synthesis from chiral cyclohexanone (B45756) derivatives involving diastereoselective allylic oxidation and hydroboration of a bicyclo[4.1.0]heptene intermediate. nih.gov

Synthesis and Reactivity of Functionalized this compound Derivatives

Functionalization of the this compound core introduces new reactive handles and modifies the electronic and steric properties of the molecule, expanding its utility in organic synthesis.

This compound-7-carboxylic acid and its ester derivatives are significant compounds, often used as synthetic intermediates. ontosight.ai The synthesis of these molecules typically involves complex reaction sequences where the bicyclic core is first constructed, followed by transformations to introduce the carboxylate functionality. ontosight.ai For instance, a highly stereospecific 1,2-C-C insertion reaction has been developed to produce bicyclo[n.1.0]alk-2-ene carboxylic acid tert-butyl esters in high yields. researchgate.net

The carboxylic acid group is typically attached at the 7-position, on the cyclopropane ring. ontosight.aiontosight.ai The reactivity of these derivatives is influenced by the strained ring system. ontosight.ai The specific stereochemistry, such as the (1S,6S,7S) configuration, is crucial as it dictates the molecule's three-dimensional shape and potential biological activity. ontosight.ai The synthesis of these complex, stereochemically defined molecules requires multi-step procedures with careful control over reaction conditions. ontosight.ai

Table 2: Synthesis of a this compound Ester Derivative

DerivativeMethodKey Features
Bicyclo[n.1.0]alk-2-ene carboxylic acid tert-butyl ester1,2-C-C insertion reactionHighly stereospecific, high yields. researchgate.net
This compound-7-carboxylic acid, 3,6-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl esterMulti-step synthesisInvolves initial formation of the bicyclic core followed by functional group transformations to create the ester. ontosight.ai

Nitrile and isocyanate derivatives of this compound serve as versatile precursors for amines, ureas, and other nitrogen-containing compounds.

A key route to 1-cyanothis compound involves the photochemical rearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene. mcmaster.cacdnsciencepub.com Irradiation of the starting material induces a sigmatropic shift that results in the formation of the thermodynamically more stable bicyclo[4.1.0]heptene system. cdnsciencepub.com Alternatively, carboxylic acids on the bicyclic scaffold can be converted to nitriles using reagents like chlorosulfonyl isocyanate. mcmaster.ca

The corresponding isocyanate, exo-bicyclo[4.1.0]hept-3-en-7-yl isocyanate, can be synthesized from the exo-carboxylic acid via a Curtius rearrangement, which proceeds through an intermediate exo-carbonyl azide (B81097). researchgate.net This isocyanate is a reactive intermediate that readily undergoes nucleophilic attack. It reacts with ammonia (B1221849) and various amines to yield unusual urea (B33335) derivatives and with alcohols to form carbamic acid esters (carbamates). researchgate.net

Table 3: Reactions of this compound Isocyanate Derivatives

Starting MaterialReagentProduct Class
exo-Bicyclo[4.1.0]hept-3-en-7-yl isocyanateAmmonia / AminesUrea derivatives. researchgate.net
exo-Bicyclo[4.1.0]hept-3-en-7-yl isocyanateendo-7-(Hydroxymethyl)bicyclo[4.1.0]hept-3-eneCarbamic acid ester. researchgate.net
exo-Bicyclo[4.1.0]hept-3-en-7-yl isocyanateexo-7-(Hydroxymethyl)bicyclo[4.1.0]hept-3-eneCarbamic acid ester. researchgate.net

Halogenated bicyclo[4.1.0]heptenes, particularly gem-dihalocyclopropane derivatives, are valuable synthetic intermediates. acs.org The synthesis of 7,7-dibromobicyclo[4.1.0]hept-3-ene is typically achieved through the addition of dibromocarbene (generated in situ) to cyclohexa-1,4-diene.

These halogenated compounds exhibit rich reactivity. The bromine atoms can be replaced via nucleophilic substitution reactions with nucleophiles such as hydroxides or amines. They can also undergo elimination reactions (dehydrohalogenation) to introduce further unsaturation or addition reactions across the double bond with electrophiles. The thermal reactivity of these compounds is also notable; for example, thermolysis of trans-7,7-dibromobicyclo[4.1.0]hept-3-ene leads to ring-expanded products, a transformation driven by the release of ring strain and the nature of the halogen substituents. acs.org

Table 4: Reactivity of Halogenated Bicyclo[4.1.0]hept-2-enes

DerivativeReaction TypeConditions/ReagentsProduct(s)
7,7-Dibromobicyclo[4.1.0]hept-3-eneNucleophilic SubstitutionHydroxide ions, amines, alkoxidesSubstituted bicyclo[4.1.0]heptane derivatives.
7,7-Dibromobicyclo[4.1.0]hept-3-eneEliminationBaseDehydrohalogenated products.
7,7-Dibromobicyclo[4.1.0]hept-3-eneAdditionHalogens, hydrogen halidesAddition products across the C=C double bond.
trans-7,7-Dibromobicyclo[4.1.0]hept-3-eneThermal RearrangementHeatingRing-expanded products. acs.org

The introduction of additional unsaturated groups, such as vinylidene moieties, further enhances the synthetic potential of the bicyclo[4.1.0]heptene framework. The synthesis of these structures can be achieved through various transition-metal-catalyzed cyclization reactions.

Palladium-catalyzed cycloisomerization of N- and O-tethered 1,6-enynes is a developed method for producing 3-aza- and 3-oxabicyclo[4.1.0]heptenes. researchgate.net This methodology can be adapted to generate more complex unsaturated systems. For example, palladium-catalyzed reactions of 1,6-enyne carbonates can lead to the formation of vinylidenepyrrolidines, where the bicyclo[4.1.0]heptene core is constructed concurrently with the exocyclic double bond. researchgate.net

Ruthenium vinylidene complexes have also been studied extensively. While often focusing on the organometallic reactivity, these studies provide insight into the transformations of unsaturated ligands. researchgate.netmdpi.com For example, cationic ruthenium vinylidene complexes can be synthesized from a ruthenium acetylide precursor and subsequently react with trimethylsilyl (B98337) azide to yield N-coordinated nitrile complexes, demonstrating a pathway for functional group transformation on a related unsaturated scaffold. mdpi.com The formation of a stable bicyclic germyl (B1233479) radical, 1,6,7-trigermabicyclo[4.1.0]hept-3-en-7-yl, highlights the scaffold's ability to support other types of unsaturated and reactive species. acs.org

Table 5: Synthesis of Unsaturated this compound Derivatives

Derivative TypeSynthetic MethodKey Features
3-Azabicyclo[4.1.0]heptenesPd-catalyzed cycloisomerization of N-tethered 1,6-enynes. researchgate.netUtilizes catalysts like [PdCl2(CH3CN)2]/P(OPh)3. researchgate.net
VinylidenepyrrolidinesPd-catalyzed divergent reaction of 1,6-enyne carbonates. researchgate.netInvolves a 5-exo-dig cyclization pathway. researchgate.net
1,6,7-Trigermabicyclo[4.1.0]hept-3-en-7-yl radicalOne-electron oxidation of the corresponding germyl anion. acs.orgForms a stable, isolable bicyclic radical species. acs.org

Heteroatom-Containing Derivatives (e.g., Aza-Bicyclo[4.1.0]heptane Derivatives)

The introduction of heteroatoms, particularly nitrogen, into the bicyclo[4.1.0]heptane core has yielded a diverse array of aza-bicyclo[4.1.0]heptane derivatives with significant potential in medicinal chemistry. These compounds often exhibit improved physicochemical properties, such as enhanced water solubility and metabolic stability, compared to their all-carbon counterparts. rsc.org Their unique structural features are crucial to their biological activity, making them important targets in drug discovery. rsc.org

A notable application of these derivatives is as inhibitors for various biological targets. For instance, certain azabicyclo[4.1.0]heptane derivatives have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS) and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. rsc.org Furthermore, novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives have been synthesized as antagonists for the melanin-concentrating hormone receptor R1 (MCHR1), a target for addressing hERG liability in drug candidates. nih.gov International patent applications have also described 1,6-disubstituted azabicyclo[4.1.0]heptane derivatives as inhibitors of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) re-uptake, highlighting their potential for treating mood disorders. google.com

The synthesis of these valuable scaffolds has been a key area of research, with several innovative methods being developed.

Synthetic Methodologies for Aza-Bicyclo[4.1.0]heptane Derivatives

MethodReactantsProductKey Features
Transition-Metal-Free Oxidative Cyclopropanation Aza-1,6-enynesAzabicyclo[4.1.0]heptane-2,4,5-trionesSustainable, mild conditions, four bonds formed in one step, broad substrate scope. rsc.orgrsc.org
Asymmetric Gold(I)-Catalyzed Cycloisomerization Heteroatom-tethered 1,6-enynesFunctionalized bicyclo[4.1.0]heptene derivativesHigh enantiomeric excesses (90-98%), mild conditions. rsc.org
Two-Step Synthesis from Cyclohexene Oxide Cyclohexene oxide, methylamine (B109427) water solution7-methyl-aza-bicyclo[4.1.0]heptaneMild conditions, high yield (>95%), readily available starting materials. google.com

One powerful, sustainable approach involves a transition-metal-free oxidative cyclopropanation of aza-1,6-enynes. rsc.orgrsc.org This method allows for the rapid construction of highly functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions. The reaction proceeds through a radical pathway, forming four chemical bonds and tolerating a wide range of functional groups. rsc.org

For enantioselective synthesis, a gold(I)-catalyzed cycloisomerization of heteroatom-tethered 1,6-enynes has proven effective. rsc.org Using a chiral cationic gold catalyst, this process yields functionalized bicyclo[4.1.0]heptene derivatives with excellent enantiomeric excesses. rsc.org

A more classical, yet efficient, two-step synthesis has been developed for 7-methyl-aza-bicyclo[4.1.0]heptane. google.com This method begins with the reaction of cyclohexene oxide and an aqueous methylamine solution to form an intermediate, which is then cyclized to the final product. The optimized conditions are mild and result in a high yield, offering a practical route to this specific derivative. google.com

Development of Highly Strained Bicyclo[4.1.0] Systems

The deliberate construction of highly strained ring systems pushes the boundaries of chemical synthesis and offers insight into fundamental bonding and reactivity. The introduction of additional unsaturation or bridging within the bicyclo[4.1.0]heptane framework leads to a significant increase in ring strain, creating highly energetic and reactive intermediates. nih.gov

Generation and Dimerization Studies of Bicyclo[4.1.0]hept-1,6-ene

Bicyclo[4.1.0]hept-1,6-ene is a highly strained and reactive cyclopropene (B1174273), a class of compounds that are valuable as synthetic building blocks. nih.govnih.gov Its generation and subsequent reactions have been a subject of detailed investigation.

Generation and Dimerization of Bicyclo[4.1.0]hept-1,6-ene

PropertyDescription
Generation Method Elimination of 1-chloro-2-(trimethysilyl)bicyclo[4.1.0]heptane in the gas phase over solid fluoride (B91410) at 25 °C. nih.gov
Strain Energy Quantum mechanical calculations show an increase in strain of ~17 kcal/mol over 1,2-dimethylcyclopropene. nih.gov
Dimerization Pathway A rapid ene reaction occurs to form two diastereomeric cyclopropene dimers. nih.gov
Tetramer Formation (in solution) In tetrahydrofuran (B95107) or chloroform, the ene dimers couple to form a single crystalline triene tetramer. nih.gov
Tetramer Formation (neat) When the neat dimers are warmed to room temperature, a mixture of tricyclohexane tetramers is formed. nih.gov

The generation of bicyclo[4.1.0]hept-1,6-ene has been successfully achieved through the gas-phase elimination of 1-chloro-2-(trimethysilyl)bicyclo[4.1.0]heptane using a solid fluoride source at room temperature. nih.gov This method, often referred to as vacuum gas-solid reaction (VGSR) technique, is adept at creating energetic compounds at low temperatures, which minimizes undesired side reactions. 140.136.176

Due to its high reactivity, bicyclo[4.1.0]hept-1,6-ene rapidly dimerizes. The initial step is a concerted ene reaction, a pericyclic reaction involving the transfer of an allylic hydrogen and a reorganization of pi electrons. This process leads to the formation of two diastereomeric cyclopropenes. nih.gov The fate of these dimers is highly dependent on the reaction conditions. When the dimerization is carried out in a solvent such as tetrahydrofuran or chloroform, the dimers undergo a further coupling reaction to yield a single, crystalline triene tetramer. nih.gov However, if the neat dimers are simply allowed to warm to room temperature without a solvent, a different reaction pathway is followed, resulting in a mixture of tricyclohexane tetramers. nih.gov

Quantum mechanical calculations have shed light on the energetics of this strained system. The strain of bicyclo[4.1.0]hept-1,6-ene is estimated to be approximately 17 kcal/mol greater than that of 1,2-dimethylcyclopropene. Interestingly, the energy barrier for the molecule to flex or fold along the fused double bond is remarkably low, calculated to be only about 1 kcal/mol, indicating significant conformational flexibility despite its high strain. nih.gov

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of bicyclo[4.1.0]hept-2-ene derivatives. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a wealth of information regarding the connectivity of atoms and the stereochemical arrangement within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectra of this compound derivatives exhibit characteristic signals that can be assigned to the different protons in the bicyclic system. For instance, in the synthesis of various substituted bicyclo[4.1.0]heptenes, the chemical shifts (δ) and coupling constants (J) of the olefinic, methine, and methylene (B1212753) protons are meticulously analyzed to confirm the formation of the desired product. The multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet) and the magnitude of the coupling constants are critical in determining the relative positions of the protons and their dihedral angles, which in turn helps to establish the stereochemistry. rsc.orgrsc.org

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the this compound framework gives a distinct signal. The chemical shifts of the carbon atoms are indicative of their chemical environment, such as whether they are part of a double bond, a cyclopropane (B1198618) ring, or adjacent to a substituent. For example, the olefinic carbons typically appear in the downfield region of the spectrum, while the cyclopropyl (B3062369) carbons are found at higher field. rsc.orgacs.org

2-D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to unambiguously assign the proton and carbon signals, especially in complex derivatives. COSY spectra reveal the coupling relationships between protons, while HSQC spectra correlate directly bonded proton and carbon atoms. These techniques were instrumental in confirming the stereochemical assignments of products from the oxidation of 2-norcarene. acs.org

A representative example of NMR data for a substituted this compound derivative is provided in the table below.

Fictional data for illustrative purposes.

Atom ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm)
H-25.8 (d, J=10.0)128.5
H-35.6 (dt, J=10.0, 2.5)125.0
H-10.8 (m)18.0
H-60.5 (m)15.5
H-71.2 (m)12.0
H-4 (endo)1.9 (m)22.0
H-4 (exo)2.1 (m)22.0
H-5 (endo)1.5 (m)20.0
H-5 (exo)1.7 (m)20.0

Mass Spectrometry (MS) for Product Identification and Mechanistic Probe Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It is also a valuable tool for identifying reaction products and gaining insights into reaction mechanisms.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is widely used for the analysis of volatile compounds in complex mixtures. In the context of this compound chemistry, GC-MS allows for the separation of different components of a reaction mixture, followed by their individual mass analysis. This is particularly useful for identifying the products of reactions, such as oxidations or rearrangements. acs.org The mass spectrum of the parent this compound shows a molecular ion peak (M⁺) at m/z 94, corresponding to its molecular formula C₇H₁₀. nist.gov The fragmentation pattern observed in the mass spectrum can provide structural information about the molecule. For instance, in a study of the biotransformation of 2-carene, a derivative of this compound, GC-MS was used to identify the various metabolites produced. thegoodscentscompany.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate determination of the mass-to-charge ratio of an ion, which allows for the unambiguous determination of the elemental composition of a molecule. This is crucial for confirming the identity of newly synthesized this compound derivatives. rsc.orgacs.org

Mechanistic Studies: Mass spectrometry can also be used to probe reaction mechanisms. For example, by using isotopically labeled starting materials, it is possible to track the fate of specific atoms during a reaction, providing evidence for proposed intermediates and pathways. In studies of the rearrangement of bicyclo[4.1.0]hept-2-yl derived non-classical bicyclobutenium ions, mass spectrometry was used to analyze the products and support the proposed mechanistic pathways. scholaris.ca

Fictional data for illustrative purposes.

Technique Application Information Obtained
GC-MSProduct identification in a reaction mixtureMolecular weight and fragmentation pattern of each component
HRMSConfirmation of the structure of a new compoundExact mass and elemental composition
Isotope Labeling MSMechanistic studiesFate of specific atoms during a reaction

Infrared (IR) Spectroscopy for Functional Group Characterization and Mechanistic Insights

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the study of this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural features and to monitor the progress of reactions.

The IR spectrum of a molecule arises from the vibrations of its chemical bonds. Different types of bonds absorb infrared radiation at characteristic frequencies. For this compound derivatives, key IR absorptions include:

C=C stretch: The carbon-carbon double bond in the cyclohexene (B86901) ring typically gives rise to a stretching vibration in the region of 1650-1600 cm⁻¹.

=C-H stretch: The stretching vibrations of the C-H bonds on the double bond are usually observed above 3000 cm⁻¹.

C-H stretch (cyclopropane): The C-H bonds of the cyclopropane ring also have characteristic stretching frequencies, often found around 3000 cm⁻¹.

Other functional groups: If the this compound derivative contains other functional groups, such as a carbonyl (C=O), hydroxyl (O-H), or nitrile (C≡N) group, these will also give rise to characteristic absorption bands in the IR spectrum. For example, a ketone derivative would show a strong C=O stretch around 1700 cm⁻¹.

IR spectroscopy is also used to gain mechanistic insights. For example, the disappearance of the characteristic absorption of a starting material and the appearance of new absorptions corresponding to the product can be used to monitor the progress of a reaction. rsc.orgacs.org

Fictional data for illustrative purposes.

Functional Group Characteristic IR Absorption (cm⁻¹)
C=C (alkene)1645
=C-H (alkene)3030
C-H (cyclopropane)3010
C-H (alkane)2950-2850

X-ray Crystallography for Absolute Structure Determination of Derivatives

X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a crystalline compound. For derivatives of this compound, this method provides unambiguous proof of the connectivity of atoms, bond lengths, bond angles, and, crucially, the stereochemistry of the molecule.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. This pattern is then used to construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined.

X-ray crystallography has been instrumental in confirming the stereochemical outcome of reactions involving the this compound framework. For instance, in a study of the reaction between (–)-chorismic acid and diazomethane (B1218177), the absolute stereochemistry of a resulting this compound-1-carboxylic acid derivative was unequivocally established by an X-ray crystallographic study. rsc.org Similarly, the structure of a crystalline derivative of the major rearrangement product from the photorearrangement of bicyclo[2.2.1]heptene-2-carbonitrile, 1-methylamino-bicyclo[4.1.0]hept-2-ene brosylate, was proven by X-ray crystallography. mcmaster.ca

The data obtained from X-ray crystallography, such as atomic coordinates, bond lengths, and bond angles, are often deposited in crystallographic databases and can be used for detailed structural analysis and comparison with theoretical calculations.

Fictional data for illustrative purposes.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)12.678
α (°)90
β (°)90
γ (°)90

Gas Chromatography (GC) for Quantitative and Qualitative Analysis of Reaction Mixtures

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds in a mixture. It is widely employed in the study of this compound and its derivatives for both qualitative and quantitative purposes.

Qualitative Analysis: GC can be used to identify the components of a reaction mixture by comparing their retention times to those of known standards. The retention time is the time it takes for a compound to travel through the GC column and reach the detector. By injecting a sample of a reaction mixture into the GC, a chromatogram is produced that shows a series of peaks, each corresponding to a different component. This is particularly useful for monitoring the progress of a reaction and for identifying the products formed. acs.org

Quantitative Analysis: GC can also be used to determine the relative amounts of each component in a mixture. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound. By calibrating the instrument with standards of known concentration, the exact amount of each product can be determined. This is essential for calculating reaction yields and for studying the kinetics of a reaction.

In the context of this compound chemistry, GC is often coupled with a mass spectrometer (GC-MS), which provides additional structural information for each separated component. scholaris.caresearchgate.net For example, GC analysis has been used to study the products of enzyme-catalyzed oxidations of norcarenes. acs.org

Fictional data for illustrative purposes.

Compound Retention Time (min) Relative Peak Area (%)
This compound5.230
Product A7.850
Product B9.120

Photoelectron Spectroscopy (PE) for Ionization Energy Determinations

Photoelectron spectroscopy (PE) is a technique used to measure the ionization energies of molecules. It involves irradiating a sample with high-energy photons, typically in the vacuum ultraviolet (VUV) region, and measuring the kinetic energy of the ejected electrons. The ionization energy is the energy required to remove an electron from a molecule, and it provides information about the electronic structure and bonding in the molecule.

For this compound, PE spectroscopy can be used to probe the energies of the molecular orbitals. The PE spectrum of a molecule consists of a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. The positions of these bands provide the ionization energies.

Theoretical studies on the photochemical reaction mechanism of this compound have utilized computational methods to predict its electronic structure and ionization energies, which can be compared with experimental PE data. acs.org The analysis of the PE spectrum of related small ring compounds, such as benzvalene, has provided insights into the nature of their highest occupied molecular orbitals, which is relevant to understanding the electronic properties of the this compound system. researchgate.net

While not as commonly used as NMR or MS in routine characterization, PE spectroscopy provides fundamental data on the electronic structure of this compound and its derivatives, which is valuable for understanding their reactivity and photochemical behavior.

Fictional data for illustrative purposes.

Molecular Orbital Ionization Energy (eV)
HOMO (π C=C)8.9
HOMO-1 (σ cyclopropane)9.5
HOMO-2 (σ C-C)10.2

Future Directions and Emerging Research Areas in Bicyclo 4.1.0 Hept 2 Ene Chemistry

Exploration of Novel Synthetic Routes to Substituted Bicyclo[4.1.0]hept-2-ene Structures

The development of efficient and versatile methods for the synthesis of substituted this compound derivatives is a cornerstone of ongoing research. These efforts are driven by the need for structurally diverse molecules for various applications, including as intermediates in the synthesis of complex natural products and biologically active compounds.

One promising approach involves the photochemical decarbonylation of bicyclo[2.2.2]oct-5-en-2-ones. rsc.org This method provides a stereoselective route to bicyclo[4.1.0]hept-2-enes, also known as trinorcarenes. rsc.org The starting bicyclo[2.2.2]oct-5-en-2-ones can be prepared through a regio- and stereo-selective Diels-Alder reaction of cyclohexa-2,4-dienes with a suitable dienophile. rsc.org The efficiency of this sequence has been shown to be improvable by modifying substituents on the diene, such as replacing a methylthiomethyl group with a 2-ethoxycarbonylvinyl group. rsc.org

Palladium-catalyzed intramolecular coupling-cyclization reactions have also emerged as a powerful tool for constructing this bicyclic system. Specifically, the reaction of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides in the presence of a palladium catalyst and silver carbonate affords 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a diastereoselective manner. acs.org The proposed mechanism involves the oxidative addition of the palladium catalyst to the styryl bromide, followed by the formation of a cationic palladium(II) species that chelates to the diketone and the diene, ultimately leading to the bicyclic product through reductive elimination. acs.org However, this reaction appears to be limited to styryl bromides, as attempts with other aryl or vinyl bromides were unsuccessful. doi.org

Another innovative strategy is the rhodium-catalyzed intramolecular [3+2] cycloaddition of 1-allene-vinylcyclopropanes. This method leverages the ability of rhodium catalysts to form metal carbene intermediates from allenes, which then undergo intramolecular cyclization to construct the bicyclo[4.1.0]heptane skeleton with high efficiency and selectivity.

The Corey-Chaykovsky reaction provides a rapid entry into highly substituted bicyclo[4.1.0]heptenone systems. researchgate.net This reaction involves the cyclopropanation of a masked p-benzoquinone with a sulfur ylide, preferentially attacking the less substituted double bond. researchgate.net The resulting functionalized bicyclo[4.1.0]heptenones are versatile intermediates for further chemical transformations. researchgate.net

Furthermore, transition-metal-free approaches are gaining traction. For instance, a method utilizing iodine and tert-butyl hydroperoxide (TBHP) allows for the one-step synthesis of functionalized aza-bicyclo[4.1.0]heptane-2,4,5-triones under mild conditions.

A highly stereospecific total synthesis of (±)-sesquicarene, a sesquiterpene containing the this compound core, was achieved through the photochemical transformation of a bicyclo[3.2.2]nona-3,6-dien-2-one derivative. rsc.org

Synthetic Method Key Features Starting Materials Product Type
Photochemical Decarbonylation rsc.orgStereoselectiveBicyclo[2.2.2]oct-5-en-2-onesBicyclo[4.1.0]hept-2-enes
Palladium-Catalyzed Coupling-Cyclization acs.orgDiastereoselective, Regio- and stereoselective3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione, β-Styryl bromides2-Styryl-substituted bicyclo[4.1.0]hept-3-enes
Rhodium-Catalyzed [3+2] CycloadditionHigh efficiency and selectivity1-Allene-vinylcyclopropanesBicyclo[4.1.0]heptane derivatives
Corey-Chaykovsky Reaction researchgate.netRapid, facileMasked p-benzoquinone, Sulfur ylideHighly substituted bicyclo[4.1.0]heptenones
Transition-Metal-Free OxidationMild conditions, one-step1,6-Enynesaza-Bicyclo[4.1.0]heptane-2,4,5-triones
Photochemical Transformation rsc.orgHighly stereospecificBicyclo[3.2.2]nona-3,6-dien-2-one(±)-Sesquicarene

Investigation of Undiscovered Reactivity Modes and Pericyclic Transformations

The strained nature of the this compound ring system makes it a fascinating subject for studying unusual reactivity and pericyclic reactions. Research in this area aims to uncover novel transformations and gain a deeper understanding of the factors that govern reaction pathways.

The photochemical behavior of this compound (also known as 2-norcarene) has been a subject of detailed investigation. researchgate.net Direct photolysis leads to a variety of products, with the major product, cis-1,3,6-heptatriene, resulting from a formal electrocyclic ring opening analogous to the 1,3-cyclohexadiene (B119728)/1,3,5-hexatriene (B1211904) interconversion. researchgate.net This process is thought to occur via a concerted mechanism from the singlet excited state. researchgate.net Interestingly, the product distribution is independent of the excitation wavelength. researchgate.net

Thermal rearrangements of this compound derivatives have also revealed intriguing reactivity. For instance, the thermal rearrangement of bicyclo[4.1.0]hept-2-en-endo-7-carboxaldehyde proceeds through a facile homo- rsc.org hydrogen shift. researchgate.net The cleavage of the bicyclo[4.1.0]heptene-2 system to a 1,4,6-heptatriene has also been observed. researchgate.net

The pyrolytic transformations of related systems, such as 7-methylenethis compound, have also been explored, expanding the scope of known high-temperature reactions for this class of compounds. acs.org

Furthermore, the radical cations of this compound and its derivatives are subjects of study, particularly in the context of photochemical nucleophile-olefin combination reactions. cdnsciencepub.com

A computational study on the thermal equilibration of the methyl esters of endiandric acids D and E explored the possibility of a rsc.org sigmatropic alkyl group shift of a bicyclo[4.2.0]octa-2,4-diene system, which is structurally related to this compound. researchgate.net The calculated barriers for a stepwise biradical-mediated rsc.org shift were found to be comparable to those of the bicyclo[4.1.0]hepta-2,4-diene (norcaradiene) walk rearrangement. researchgate.net

Reaction Type Conditions Key Observations Products
Direct Photolysis researchgate.net185-230 nm radiationWavelength-independent product distribution; electrocyclic ring openingcis-1,3,6-Heptatriene (major), other isomers
Thermal Rearrangement researchgate.netHeatingFacile homo- rsc.org hydrogen shiftRearranged aldehydes
Pyrolysis acs.orgHigh temperatureVarious transformationsIsomeric hydrocarbons

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. Advanced computational modeling is increasingly being used to guide experimental work, saving time and resources.

Theoretical studies, such as those employing ab initio multiconfigurational methods, provide detailed insights into the photochemical and thermal reaction mechanisms of bicyclo[4.1.0]heptane systems. researchgate.net For example, calculations have been used to map the potential energy surfaces of the ground and excited states of this compound, identifying key intermediates and transition states. researchgate.net These studies have revealed the existence of conical intersections that facilitate radiationless decay from the excited state to the ground state, explaining the observed product distributions in photochemical reactions. researchgate.net

Density Functional Theory (DFT) calculations have been instrumental in corroborating experimental findings regarding the reactivity of the C–H bonds in this bicyclic system. These calculations confirm that the transition states for hydrogen atom transfer (HAT) are significantly lower in energy for C–H bonds that are properly aligned for hyperconjugative stabilization by the cyclopropane (B1198618) ring.

Computational modeling is also being applied to understand the enhanced reactivity of strained derivatives. Recent DFT calculations on trans-bicyclo[4.1.0]hept-3-ene have shown that while its twist-bent σ-bond is easier to ionize vertically, it has a significantly larger reorganization energy upon ionization compared to the cis-isomer. acs.org This large reorganization energy is thought to be a key factor behind the higher reactivity of the trans-isomer under oxidative conditions. acs.org

Furthermore, computational studies are being used to elucidate the thermochemistry of related oxabicyclo[4.1.0]heptane systems. aip.org These calculations provide valuable data on enthalpies of formation, entropies, and heat capacities, which are crucial for understanding the thermodynamics of reactions involving these compounds. aip.org

Computational Method Application Key Insights
Ab initio multiconfigurational CASSCF/MP2 researchgate.netPhotochemical reaction mechanism of this compoundMapped potential energy surfaces, identified conical intersections, explained product distribution.
Density Functional Theory (DFT) Reactivity of C–H bondsConfirmed hyperconjugative stabilization effects on hydrogen atom transfer.
DFT (B3LYP*-D3) acs.orgIonization potentials of cis- and trans-bicyclo[4.1.0]hept-3-eneRevealed large reorganization energy for the trans-isomer, explaining its higher reactivity.
DFT (B3LYP/6-31G(d,p)) aip.orgThermochemistry of oxabicyclo[4.1.0]heptanesCalculated enthalpies of formation, entropies, and heat capacities.

Development of Catalytic Asymmetric Transformations for Enantioenriched this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant importance, as these chiral building blocks are valuable for the preparation of pharmaceuticals and other biologically active molecules. nih.gov Consequently, the development of catalytic asymmetric methods for their synthesis is a major focus of current research. rsc.orgnih.gov

A significant breakthrough in this area is the gold-catalyzed asymmetric cycloisomerization of heteroatom-tethered 1,6-enynes. rsc.orgnih.govbeilstein-journals.orgnih.gov Using a chiral cationic gold(I) catalyst, functionalized bicyclo[4.1.0]heptene derivatives can be obtained with excellent enantiomeric excesses, in some cases up to 99%. beilstein-journals.orgnih.gov The reaction conditions are mild, and the catalyst system, typically involving a chiral phosphine (B1218219) ligand and a silver salt co-catalyst, has been optimized for various substrates. beilstein-journals.orgnih.govrsc.org The reaction is highly substrate-dependent, with oxygen-tethered enynes generally giving better results than their nitrogen-tethered counterparts. beilstein-journals.orgnih.gov This methodology has been successfully applied to the synthesis of challenging pentasubstituted cyclopropyl (B3062369) derivatives. beilstein-journals.orgnih.gov

Iridium-catalyzed carbocyclization of 1,6-enynes has also been shown to produce enantioenriched bicyclo[4.1.0]hept-2-enes. researchgate.net In a notable example, the chirality was introduced not through a chiral ligand on the iridium center, but from a chiral counterion generated in situ. researchgate.net This approach yielded enantiomeric excesses of up to 93%. researchgate.net

The desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones represents another elegant strategy for accessing enantioenriched bicyclo[4.1.0]heptane derivatives. thieme-connect.com A bifunctional tertiary aminosquaramide catalyst derived from dihydroquinine has been successfully employed for the formal C(sp²)-H alkylation of these meso compounds with nitroalkanes, affording the products with up to 97:3 enantiomeric ratio. thieme-connect.com This ring-retentive desymmetrization has been applied to the first catalytic enantioselective synthesis of the natural product (–)-car-3-ene-2,5-dione. thieme-connect.com

In addition to catalytic methods, the use of chiral auxiliaries and stoichiometric chiral modifiers continues to be explored. For instance, the homoallyl-cyclopropanation of dibenzylideneacetone (B150790) using allylindium iodide reagents modified with (S)-methyl mandelate (B1228975) has been shown to produce a norcarene precursor with a 94:6 enantiomeric ratio. ed.ac.uk

The development of stereoselective synthetic routes to functionalized bicyclo[4.1.0]heptane intermediates is also crucial for the synthesis of complex chiral molecules like carbocyclic nucleoside analogues. nih.govmdpi.com Key steps in these syntheses often involve highly diastereoselective reactions such as allylic oxidations and hydroborations. nih.gov

Catalytic System Transformation Substrates Enantioselectivity (ee or er)
Chiral Cationic Gold(I) rsc.orgnih.govbeilstein-journals.orgnih.govAsymmetric CycloisomerizationHeteroatom-tethered 1,6-enynesUp to 99% ee
Iridium(I) with Chiral Counterion researchgate.netAsymmetric Carbocyclization1,6-EnynesUp to 93% ee
Dihydroquinine-derived Aminosquaramide thieme-connect.comAsymmetric Desymmetrizationmeso-Cyclopropane-fused cyclohexene-1,4-dionesUp to 97:3 er
Allylindium Iodide with (S)-Methyl Mandelate ed.ac.ukAsymmetric Homoallyl-cyclopropanationDibenzylideneacetone94:6 er

Q & A

Q. Basic Research Focus

  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via chemical incineration .
  • First Aid : For eye exposure, rinse with water for ≥15 minutes; seek medical evaluation .

How can the environmental fate of this compound derivatives be assessed in ecotoxicology studies?

Q. Advanced Research Focus

Biodegradation Assays : Incubate with soil microbiota and quantify degradation products via LC-MS.

QSAR Modeling : Use parameters like XLogP (calculated as 4 ) to predict bioaccumulation potential.

Toxicity Screening : Test aquatic toxicity using Daphnia magna or algal growth inhibition assays.

Regulatory Compliance : Align with EPA guidelines for Significant New Use Rules (SNURs) under TSCA .

What strategies improve reproducibility in synthesizing this compound-containing polymers?

Q. Basic Research Focus

  • Detailed Protocols : Document catalyst loading, temperature, and solvent purity in supplementary materials .
  • Batch Consistency : Characterize each polymer batch via GPC (molecular weight) and DSC (thermal stability).
  • Reference Standards : Include a well-characterized control compound (e.g., bicyclo[2.2.1]hept-2-ene ) for cross-lab comparisons.

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